4-Bromo-1,2-dihydronaphthalene 4-Bromo-1,2-dihydronaphthalene
Brand Name: Vulcanchem
CAS No.: 3333-24-2
VCID: VC17189668
InChI: InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2
SMILES:
Molecular Formula: C10H9Br
Molecular Weight: 209.08 g/mol

4-Bromo-1,2-dihydronaphthalene

CAS No.: 3333-24-2

Cat. No.: VC17189668

Molecular Formula: C10H9Br

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,2-dihydronaphthalene - 3333-24-2

Specification

CAS No. 3333-24-2
Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
IUPAC Name 4-bromo-1,2-dihydronaphthalene
Standard InChI InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2
Standard InChI Key ZXDDSSNVVANCDO-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2C(=C1)Br

Introduction

Structural and Physicochemical Properties

4-Bromo-1,2-dihydronaphthalene belongs to the class of halogenated dihydronaphthalenes, featuring a fused bicyclic system with one fully aromatic ring and one partially hydrogenated ring. The bromine atom at the 4-position induces electronic asymmetry, making the compound susceptible to electrophilic and nucleophilic attacks. Key properties include:

PropertyValueSource
Molecular formulaC₁₀H₉Br
Molecular weight209.08 g/mol
LogP (lipophilicity)3.3686
CAS number3333-24-2
Boiling pointNot reported
SolubilityLow in water; soluble in organic solvents

The moderate LogP value suggests favorable membrane permeability, a trait leveraged in drug design. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-bromo-1,2-dihydro-7-(phenylmethoxy)naphthalene, reveal distinct aromatic proton signals between δ 7.04–8.52 ppm, with bromine causing deshielding effects .

Synthesis and Manufacturing

Bromination of 1,2-Dihydronaphthalene

The most direct route involves electrophilic aromatic bromination of 1,2-dihydronaphthalene using bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions typically employ Lewis acids like FeBr₃ in dichloromethane at 0–25°C, yielding 4-bromo-1,2-dihydronaphthalene regioselectively.

Catalytic Hydrogenation and Functionalization

Alternative methods include the hydrogenation of bromonaphthalene derivatives. For example, nickel-catalyzed hydrogenation of 4-bromonaphthalene under 35°C in chloroform with manganese as a reducing agent achieves partial saturation . This approach, adapted from the synthesis of 1,2-dihydronaphthalene derivatives, affords yields up to 76% .

Representative Procedure

  • Combine 1,4-dihydronaphthalene (130.1 mg, 1.0 mmol) with NiBr₂ (1.1 mg, 0.005 mmol), 6,6′-dimethyl-2,2′-bipyridine (1.0 mg), Mn powder (16.5 mg), and diethyl phosphite (30.0 mg) in anhydrous CHCl₃.

  • Stir at 35°C for 24 hours.

  • Purify via silica gel chromatography (n-hexane) to isolate the product .

Chemical Reactivity and Applications

Cross-Coupling Reactions

The bromine atom acts as a leaving group in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl structures, pivotal in drug intermediates.

  • Buchwald-Hartwig Amination: Forms C–N bonds with amines, enabling access to nitrogen-containing pharmaceuticals.

Elimination and Aromatization

Under basic conditions (e.g., KOtBu), 4-bromo-1,2-dihydronaphthalene undergoes dehydrohalogenation to yield 1,2-dihydronaphthalene, a precursor to fully aromatic naphthalenes.

Pharmaceutical Applications

The compound’s scaffold appears in bioactive molecules targeting inflammation and cancer. For instance, derivatives like 2-(4′-bromo-biphenyl-4-yl)-1,2-dihydronaphthalene (CAS 861212-65-9) are investigated for kinase inhibition .

Mechanistic Insights

Electrophilic Aromatic Substitution

Bromine withdraws electron density via inductive effects, directing incoming electrophiles to the 1- and 3-positions of the aromatic ring. This regioselectivity is critical in multi-step syntheses.

Reductive Catalysis

Nickel-mediated hydrogenation mechanisms involve oxidative addition of H₂ to Ni⁰, followed by substrate coordination and hydrogen transfer. Manganese facilitates electron transfer, enhancing catalytic turnover .

Recent Advances and Future Directions

Recent studies explore asymmetric catalysis using chiral ligands to generate enantiomerically pure dihydronaphthalene derivatives . Additionally, computational models predict that substituting the bromine with trifluoromethyl groups could enhance metabolic stability in drug candidates.

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